molecular formula C21H16N4O5 B7691774 3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole

3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B7691774
M. Wt: 404.4 g/mol
InChI Key: ZUVDVBOZJDKRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes methoxy and nitrophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between a methoxy-substituted benzaldehyde and an appropriate amine.

    Introduction of the Oxadiazole Ring: The next step involves the cyclization of the intermediate product with a nitrile oxide to form the oxadiazole ring.

    Nitration: The final step involves the nitration of the aromatic ring to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.

    Reduction: The nitro group can be converted to an amine group.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s methoxy and nitrophenyl groups may play a role in its binding affinity to certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3,4-oxadiazole: Another oxadiazole derivative with different substituents.

    3-(2-Methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: A similar compound with a different substitution pattern on the aromatic rings.

Uniqueness

3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and nitrophenyl groups, along with the pyridine and oxadiazole rings, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5/c1-28-16-8-4-5-13(12-16)18-10-9-17(21(22-18)29-2)19-23-20(30-24-19)14-6-3-7-15(11-14)25(26)27/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVDVBOZJDKRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.